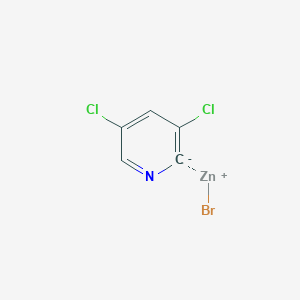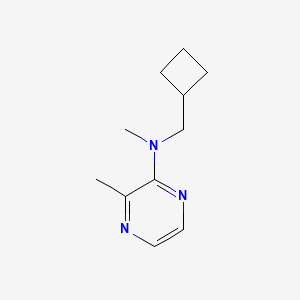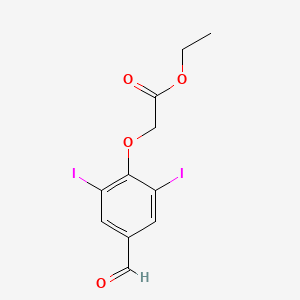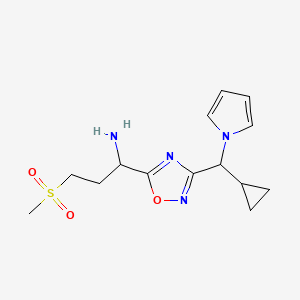
3,5-Dichloro-2-pyridylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-pyridylzinc bromide is an organozinc compound with the molecular formula C5H2BrCl2NZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
Métodos De Preparación
3,5-Dichloro-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3,5-dichloro-2-bromopyridine. This process typically involves the use of highly active zinc, which can be prepared using the Rieke method. The reaction is carried out in an ethereal or hydrocarbon solvent, often under an inert atmosphere to prevent oxidation . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,5-Dichloro-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling and Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc compound and various electrophiles, such as organic halides and sulfonates . Common reagents used in these reactions include palladium or nickel catalysts, and the reactions are typically carried out under mild conditions. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-pyridylzinc bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules, including heterocycles and polymers . In biology and medicine, it can be employed in the synthesis of bioactive compounds and drug candidates. In the industry, it is used in the production of advanced materials, such as organic electronic and optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a metal catalyst, such as palladium or nickel . This is followed by the oxidative addition of the organic halide to the metal catalyst and subsequent reductive elimination to form the desired carbon-carbon bond. The molecular targets in these reactions are the electrophilic organic halides, and the pathways involved include the formation and breaking of metal-carbon bonds .
Comparación Con Compuestos Similares
3,5-Dichloro-2-pyridylzinc bromide can be compared with other organozinc compounds, such as 2-pyridylzinc bromide and 3-pyridylzinc bromide . While these compounds share similar reactivity and applications in cross-coupling reactions, this compound is unique due to the presence of two chlorine atoms on the pyridine ring. This structural feature can influence its reactivity and selectivity in certain reactions, making it a valuable reagent in the synthesis of specific organic molecules .
Propiedades
Fórmula molecular |
C5H2BrCl2NZn |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
bromozinc(1+);3,5-dichloro-2H-pyridin-2-ide |
InChI |
InChI=1S/C5H2Cl2N.BrH.Zn/c6-4-1-5(7)3-8-2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Clave InChI |
LBMIMRLBBALBGW-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=N[C-]=C1Cl)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)










![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)
